3-甲酰基苯基萘-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

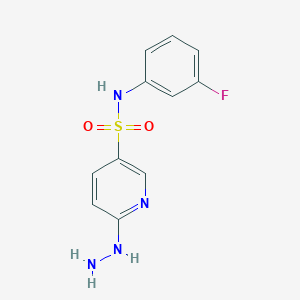

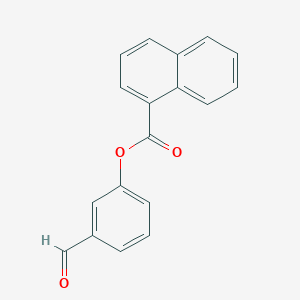

“3-Formylphenyl naphthalene-1-carboxylate” is a chemical compound. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon . Naphthalene and its derivatives are used in various industries and exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Molecular Structure Analysis

Naphthalene derivatives have unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which gives them high quantum yield and excellent photostability .Chemical Reactions Analysis

Naphthalene carboxylase, an enzyme involved in the degradation of naphthalene, has been identified in certain sulfate-reducing cultures . This enzyme is proposed to be a complex of about 750 kDa and is seen as a prototype of a new enzyme family of UbiD like de-/carboxylases catalyzing the anaerobic activation of non-substituted polycyclic aromatic hydrocarbons .Physical and Chemical Properties Analysis

Naphthalene and its derivatives are known for their high chemical stability and low aqueous solubility . They are very recalcitrant, especially in anoxic habitats . These characteristics make them very persistent environmental pollutants .科学研究应用

手性传感

3-甲酰基苯基萘-1-羧酸酯衍生物已被用于开发立体动力学探针。这些探针,例如 1-(3'-甲酰基-4'-羟基苯基)-8-(9'-蒽基)萘及其类似物,旨在对各种化合物进行手性传感。它们结合胺、氨基醇或氨基酸并将其转化为双重光学响应(包括圆二色性 (CD) 和荧光)的能力,使其在确定各种化合物的绝对构型、对映体过量和总浓度方面具有价值 (Bentley 和 Wolf,2014 年)。

分析化学

在分析化学中,已经研究了与 3-甲酰基苯基萘-1-羧酸酯相关的化合物及其反应行为。例如,对 2-烷基萘并[2,1-b]呋喃的酰化研究揭示了在萘环中发生的甲酰化,提供了对化学性质和在有机合成和分析方法中的潜在应用的见解 (Chatterjea 等人,1979 年)。

生物降解研究

对萘及其衍生物(包括羧化形式,如 3-甲酰基苯基萘-1-羧酸酯)的研究提供了对多环芳烃生物降解途径的见解。例如,研究已经确定了羧化作为萘厌氧代谢的初始步骤,导致形成各种萘代谢物。这项研究对于理解芳香族化合物的环境降解过程至关重要 (Zhang、Sullivan 和 Young,2004 年)。

材料科学

在材料科学中,已经对甲酰基和甲氧基等取代基对 α-萘衍生物的能量学和反应性的影响进行了研究。这些研究对于理解萘基材料的物理和化学性质至关重要,这些材料可应用于各种技术应用中 (Silva、Freitas 和 Ribeiro da Silva,2014 年)。

配位化学

3-甲酰基苯基萘-1-羧酸酯和相关化合物也已在配位化学中得到探索。涉及萘-酰胺桥联 Ni(II) 配合物(其中羧酸盐起着重要作用)的研究证明了这些化合物在构建具有各种结构的配位聚合物方面的潜力。这种材料可用于环境修复、催化和传感器 (Zhao 等人,2020 年)。

未来方向

作用机制

Mode of Action

3-Formylphenyl naphthalene-1-carboxylate, as a carboxylic acid derivative, may undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Compounds with similar structures, such as naphthalene, have been shown to enhance the biodegradation of other compounds like phenanthrene by certain microorganisms . This suggests that 3-Formylphenyl naphthalene-1-carboxylate might also interact with biochemical pathways related to the metabolism of aromatic compounds.

Action Environment

The action, efficacy, and stability of 3-Formylphenyl naphthalene-1-carboxylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other compounds can influence its action, as seen in the case of naphthalene enhancing the biodegradation of phenanthrene .

属性

IUPAC Name |

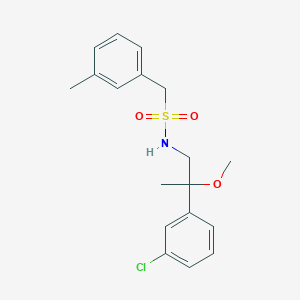

(3-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-13-5-3-8-15(11-13)21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINIPTRWPMSUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)

![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)